Tert-butyl (methyldiphenylsilyl)acetate
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Overview
Description
Tert-butyl (methyldiphenylsilyl)acetate is an organic compound that belongs to the class of silyl esters. It is characterized by the presence of a tert-butyl group, a methyldiphenylsilyl group, and an acetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (methyldiphenylsilyl)acetate typically involves the reaction of tert-butyl acetate with methyldiphenylsilane in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (methyldiphenylsilyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of esters, amides, or ethers
Scientific Research Applications
Tert-butyl (methyldiphenylsilyl)acetate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (methyldiphenylsilyl)acetate involves the interaction of its functional groups with various molecular targets. The silyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The acetate group can participate in esterification and transesterification reactions, facilitating the formation of esters and other derivatives .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl acetate
- Methyldiphenylsilane
- Tert-butyl (trimethylsilyl)acetate
Uniqueness
Tert-butyl (methyldiphenylsilyl)acetate is unique due to the presence of both tert-butyl and methyldiphenylsilyl groups, which impart distinct reactivity and stability. This combination of functional groups makes it a versatile reagent in organic synthesis and other applications .
Properties
CAS No. |
77772-21-5 |
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Molecular Formula |
C19H24O2Si |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
tert-butyl 2-[methyl(diphenyl)silyl]acetate |
InChI |
InChI=1S/C19H24O2Si/c1-19(2,3)21-18(20)15-22(4,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3 |
InChI Key |
CBTKWYFEEQGNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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